Ethyl 4-(chloromethyl)picolinate
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Description
Ethyl 4-(chloromethyl)picolinate is a chemical compound with the molecular formula C9H10ClNO2 . It is not intended for human or veterinary use and is used only for research purposes.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 199.63 g/mol . More specific physical and chemical properties are not provided in the search results.Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 4-(chloromethyl)picolinate is a synthetic compound that is part of the picolinic acid and picolinate compounds, which are a remarkable class of synthetic auxin herbicides . The primary target of this compound is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor that plays a crucial role in the regulation of plant growth and development.
Mode of Action
The compound interacts with its target, AFB5, by docking with the receptor This interaction triggers a series of biochemical reactions that lead to changes in plant growth and development
Biochemical Pathways
The interaction of this compound with AFB5 affects the auxin signaling pathway, which is a key biochemical pathway in plants . This pathway regulates various aspects of plant growth and development.
Pharmacokinetics
The compound is known to be stable under inert atmosphere and at temperatures between 2-8°c
Result of Action
It is known that the compound has potent herbicidal activity
Properties
IUPAC Name |
ethyl 4-(chloromethyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-5-7(6-10)3-4-11-8/h3-5H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAUVXOHOQYTII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.